(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
Description
(S)-4-(3-Carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is a chiral carboxylic acid derivative featuring a benzoxazine core scaffold. Its structure includes:
- A 3,4-dihydro-2H-benzo[b][1,4]oxazine ring with a stereospecific (S)-configuration at the C4 position.
- A 3-carboxypropyl substituent at the C4 position.
Properties
Molecular Formula |
C30H32N2O7 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
(2S)-4-(3-carboxypropyl)-8-[[4-(4-phenylbutoxy)benzoyl]amino]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
InChI |
InChI=1S/C30H32N2O7/c33-27(34)13-7-18-32-20-26(30(36)37)39-28-24(11-6-12-25(28)32)31-29(35)22-14-16-23(17-15-22)38-19-5-4-10-21-8-2-1-3-9-21/h1-3,6,8-9,11-12,14-17,26H,4-5,7,10,13,18-20H2,(H,31,35)(H,33,34)(H,36,37)/t26-/m0/s1 |
InChI Key |
CCNFJZLJCWVIGY-SANMLTNESA-N |
SMILES |
C1C(OC2=C(C=CC=C2N1CCCC(=O)O)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C(=O)O |
Isomeric SMILES |
C1[C@H](OC2=C(C=CC=C2N1CCCC(=O)O)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1C(OC2=C(C=CC=C2N1CCCC(=O)O)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ONO-2050297; ONO 2050297; ONO2050297. |
Origin of Product |
United States |
Preparation Methods
The synthesis of ONO-2050297 involves multiple steps, starting with the preparation of the benzoxazine core. The synthetic route typically includes the following steps:
Formation of the benzoxazine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as carboxypropyl and phenylbutoxy groups through various organic reactions.
Purification: The final compound is purified using techniques like recrystallization or chromatography to achieve high purity.
Industrial production methods for ONO-2050297 would likely involve scaling up these synthetic steps while ensuring consistency and quality control throughout the process.
Chemical Reactions Analysis
ONO-2050297 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce or replace functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ONO-2050297 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of benzoxazine derivatives.
Biology: The compound is utilized in research to understand the role of cysteinyl leukotriene receptors in various biological processes.
Mechanism of Action
ONO-2050297 exerts its effects by antagonizing cysteinyl leukotriene receptors, specifically CysLT1 and CysLT2. These receptors are involved in the inflammatory response, and their activation leads to the production of leukotrienes, which are mediators of inflammation. By blocking these receptors, ONO-2050297 inhibits the action of leukotrienes, thereby reducing inflammation and related symptoms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmacopeial Standards
Compound A: (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid
- Key Features: Contains a thiazolidine ring (5-membered ring with sulfur and nitrogen) instead of a benzoxazine. Exhibits rigidity due to the 5,5-dimethyl substitution on the thiazolidine ring .
Compound B: (4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid
- Key Features: Features a dioxopiperazine-carboxamido side chain, which may confer protease inhibition properties.
Functional Group and Pharmacophore Comparison
Solubility and Physicochemical Properties
- Target Compound : The dual carboxylic acid groups and polar benzamido substituent suggest moderate aqueous solubility, though the 4-phenylbutoxy chain may reduce solubility in polar solvents .
- Compound A/B : The thiazolidine core and fewer ionizable groups (one carboxylic acid) likely result in lower solubility compared to the target compound, but improved lipophilicity for membrane penetration .
Biological Activity
(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including its cytotoxicity against various cancer cell lines and its mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzo[b][1,4]oxazine core, which is known for its diverse biological activities.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. In particular, it has shown IC50 values indicating significant potency:
These values suggest that the compound is comparable to standard chemotherapeutic agents such as doxorubicin.
The mechanism by which this compound exerts its cytotoxic effects involves several pathways:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways, which are crucial for eliminating cancerous cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Study 1: Cytotoxic Evaluation
In a study evaluating various derivatives of benzoxazine compounds, this compound was identified as one of the most effective agents against colorectal (HCT-116) and breast (MCF-7) cancer cell lines. The study highlighted the importance of specific substituents on the benzoxazine ring that enhance biological activity .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. The study found that it activates caspase pathways and upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors . This dual action significantly enhances its potential as an anti-cancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
